2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFRIKFASXCWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the bromophenyl group. The final step involves the attachment of the thioacetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Chemical Reactions
The following table summarizes key reactions involved in the synthesis and functionalization of 2-((6-(4-bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide:
| Reaction Type | Reactants/Conditions | Products/Notes |
|---|---|---|
| Click Chemistry | Azide + Alkyne (CuSO₄ catalyst) | Triazole derivative formed |
| Cyclization | Hydrazine + Carbonyl compound | Pyridazine structure established |
| Thioether Synthesis | Thiol + Electrophile (e.g., alkyl halides) | Thioether bond formation |
| Amide Coupling | Tetrahydrofuran derivative + Acetic acid derivative | Acetamide bond formation |
Click Chemistry Mechanism
The click chemistry mechanism involves a copper-catalyzed cycloaddition where the azide reacts with an alkyne to form a triazole. The reaction proceeds through:
-
Coordination of Cu(I) to the alkyne.
-
Nucleophilic attack of the azide on the activated alkyne.
-
Formation of the triazole ring through a concerted mechanism.
Thioether Formation
In thioether formation:
-
The thiol attacks an electrophilic carbon in the triazole-pyridazine framework.
-
A stable thioether bond is formed through nucleophilic substitution.
Amide Bond Formation
The amide bond formation typically follows:
-
Activation of the carboxylic acid (e.g., using DCC or EDC).
-
Nucleophilic attack by the amine group from the tetrahydrofuran derivative.
-
Elimination of water to yield the amide product.
Scientific Research Applications
2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Table 1: Structural and physicochemical properties of analogous compounds
Key Observations :
- Halogen Effects : The target’s bromine atom (van der Waals radius ~1.85 Å) may enhance binding affinity compared to smaller chloro/fluoro substituents in analogs .
- Solubility : The tetrahydrofuran-derived N-substituent likely improves aqueous solubility relative to aryl groups (e.g., 2-fluorophenyl in ).
Potential Bioactivity
While bioactivity data for the target compound are unavailable, structural analogs suggest possible roles in:
- Kinase Inhibition: Triazolo-pyridazin scaffolds are known to target ATP-binding pockets .
- Ferroptosis Modulation : Brominated heterocycles are studied for selective cytotoxicity in cancer cells , though direct evidence is lacking.
Biological Activity
The compound 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of a triazole derivative with a tetrahydrofuran moiety. The synthetic route often includes:
- Formation of the Triazole Ring : Utilizing 4-bromophenyl and pyridazine derivatives.
- Thioether Formation : Introducing a thiol group to enhance biological activity.
- Acetamide Linkage : Attaching the acetamide group to facilitate interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer).
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(Bromophenyl-Triazole) | 15 | A549 |
| 6-(Methylthio-Triazine) | 12 | HCT-116 |
| 2-(Tetrahydrofuran-Acetamide) | 20 | MDA-MB-231 |
These compounds were found to induce apoptosis and DNA damage in targeted cancer cells through mechanisms involving the inhibition of key signaling pathways such as VEGFR2 and c-Met kinases .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it possesses moderate to high activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| P. aeruginosa | 16 µg/mL |
| S. aureus | 8 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The thioether group may interact with critical enzymes in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent apoptosis in tumor cells.
- Disruption of Cellular Signaling Pathways : Particularly those involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Effects : A comparative study showed that derivatives with similar structures had improved IC50 values against breast cancer cell lines compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant strains of bacteria, showing promising results that warrant further investigation into their pharmacological profiles .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and which intermediates are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step condensation reactions. Key intermediates include:
- 4-Bromophenyl-substituted pyridazine precursors for constructing the triazolo-pyridazine core via cyclization .
- Thiol-containing intermediates (e.g., triazole-3-thiols) for introducing the thioether linkage through nucleophilic substitution .
- Tetrahydrofuran-methylamine derivatives for coupling with the acetamide moiety via carbodiimide-mediated amidation .
Optimization focuses on reaction temperature (80–120°C), solvent selection (DMF or THF), and catalytic systems (e.g., DCC/DMAP) to enhance regioselectivity and reduce byproducts .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions, with characteristic shifts for the 4-bromophenyl group (~7.5 ppm for aromatic protons) and tetrahydrofuran-methyl protons (~3.7–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak matching C) .
- X-ray Crystallography: Resolves bond angles and dihedral angles in the triazolo-pyridazine core, confirming planarity and π-stacking interactions .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Answer:
- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Core Modifications: Compare triazolo-pyridazine analogs with pyrazolo or imidazolo cores to determine scaffold specificity .
- In Vitro Assays: Use kinase inhibition assays (e.g., EGFR or VEGFR) and cellular viability tests (e.g., IC in cancer cell lines) to quantify potency .
- Computational Modeling: Perform docking studies with target proteins (e.g., PDB: 1M17) to predict binding modes and guide synthetic priorities .
Advanced: How can discrepancies in reported biological activity data be systematically addressed?
Answer:
- Purity Analysis: Verify compound purity (>95%) via HPLC and LC-MS to rule out contaminants affecting activity .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies) .
- Structural Confirmation: Cross-check NMR and crystallographic data with literature to ensure consistency in the tested compound .
- Control Compounds: Include known inhibitors (e.g., Gefitinib for EGFR) to validate assay sensitivity .
Advanced: What strategies improve solubility and bioavailability for in vivo testing?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the tetrahydrofuran-methyl moiety to enhance aqueous solubility .
- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to improve plasma stability .
- LogP Adjustment: Reduce hydrophobicity by substituting the bromine atom with polar groups (e.g., hydroxyl or amine) while monitoring SAR trade-offs .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste (due to bromine content) .
Advanced: How can computational tools guide the optimization of metabolic stability?
Answer:
- Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfur atoms in thioether linkages) for oxidative metabolism .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- Molecular Dynamics (MD): Simulate hepatic microsomal environments to predict degradation pathways and prioritize stable analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
